molecular formula C22H23N3O3 B14141323 4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol CAS No. 846582-89-6

4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

Cat. No.: B14141323
CAS No.: 846582-89-6
M. Wt: 377.4 g/mol
InChI Key: YGZSEDXWMNIVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as imino, methoxyphenyl, and chromeno-pyrimidine core makes this compound an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromeno Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a coumarin derivative.

    Introduction of the Pyrimidine Ring: This step may involve the condensation of the chromeno core with a suitable amine or nitrile derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate.

Biology

Biologically, compounds with chromeno-pyrimidine cores have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer agents. Research into this compound may reveal similar biological activities.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its diverse functional groups may interact with various biological targets, leading to the development of new drugs.

Industry

Industrially, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” would depend on its specific biological target. Generally, compounds with similar structures may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their normal function.

    Interacting with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-imino-5-phenyl-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
  • 4-imino-5-(4-hydroxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol
  • 4-imino-5-(4-chlorophenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

Uniqueness

The presence of the methoxy group in “4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol” may confer unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

846582-89-6

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

4-imino-5-(4-methoxyphenyl)-3-(2-methylpropyl)-5H-chromeno[2,3-d]pyrimidin-8-ol

InChI

InChI=1S/C22H23N3O3/c1-13(2)11-25-12-24-22-20(21(25)23)19(14-4-7-16(27-3)8-5-14)17-9-6-15(26)10-18(17)28-22/h4-10,12-13,19,23,26H,11H2,1-3H3

InChI Key

YGZSEDXWMNIVHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=NC2=C(C1=N)C(C3=C(O2)C=C(C=C3)O)C4=CC=C(C=C4)OC

solubility

53.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.